molecular formula C13H8O2 B163111 4-Hydroxy-9-fluorenone CAS No. 1986-00-1

4-Hydroxy-9-fluorenone

Cat. No.: B163111
CAS No.: 1986-00-1
M. Wt: 196.2 g/mol
InChI Key: OZLKIIAMQWXVKQ-UHFFFAOYSA-N
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Description

4-Hydroxy-9-fluorenone is an organic compound with the molecular formula C₁₃H₈O₂. It is a derivative of fluorenone, characterized by the presence of a hydroxyl group at the fourth position of the fluorenone core. This compound is known for its distinct yellow color and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-9-fluorenone can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyfluorene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 4-hydroxyfluorene. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out in large reactors under controlled conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-9-fluorenone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to 4-hydroxyfluorene.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, sulfonating agents, and nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: 4-Hydroxyfluorene.

    Substitution: Various substituted fluorenones depending on the reagents used.

Scientific Research Applications

4-Hydroxy-9-fluorenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential role in the biodegradation of polycyclic aromatic hydrocarbons by certain fungi and bacteria.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-9-fluorenone involves its interaction with various molecular targets and pathways. In biodegradation processes, it is metabolized by microorganisms through enzymatic pathways that involve oxidation and reduction reactions. The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

    9-Fluorenone: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.

    4-Hydroxyfluorene: The reduced form of 4-Hydroxy-9-fluorenone, with different chemical properties and reactivity.

    2-Hydroxy-9-fluorenone: Another hydroxylated derivative of fluorenone with the hydroxyl group at a different position, leading to different chemical behavior.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxyfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8O2/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLKIIAMQWXVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173610
Record name Fluoren-9-one, 4-hydroxy-
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

1986-00-1
Record name 4-Hydroxy-9-fluorenone
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Record name 4-Hydroxy-9-fluorenone
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Record name 4-Hydroxy-9-fluorenone
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Record name Fluoren-9-one, 4-hydroxy-
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Record name 4-Hydroxy-9-fluorenone
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Record name 4-HYDROXY-9-FLUORENONE
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Synthesis routes and methods

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.347 ml. of triethylamine, 0.326 ml. of isobutylchloroformate, and 0.612 g. of 4-hydroxy-9-fluorenone, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-water (99:1) followed by ethyl acetate-acetone-water (70:30:1). The residue obtained by concentration of selected fractions, 0.650 g., is crystallized from ethyl acetate-hexane (10:7) as the title compound, white free-flowing crystals, m.p. 83.8°-86.8° C. having Rf 0.27 (TLC on silica gel in ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any studies on the accumulation of 4-hydroxy-9-fluorenone during biodegradation?

A2: Yes, research has shown that certain fungal species, like Pleurotus ostreatus, can lead to the accumulation of this compound in soil during fluorene degradation. [] This accumulation suggests that further degradation of this particular metabolite might be a limiting step for this organism, potentially hindering the complete bioremediation of fluorene-contaminated environments. [] In contrast, other fungal species like Antrodia vaillantii did not show accumulation of this metabolite under similar conditions. []

Q2: Does the presence of heavy metals impact the biodegradation of fluorene and the formation of this compound?

A3: Studies investigating the impact of heavy metals on fluorene degradation by Sphingobacterium sp. KM-02 have shown that heavy metals like cadmium, copper, zinc, and lead, even at relatively low concentrations (10 mg/L), can negatively affect both the growth of the bacterium and its ability to degrade fluorene. [] While the study identified this compound as a metabolite, it did not specifically investigate the impact of heavy metals on the formation and further degradation of this specific metabolite. [] Further research is needed to understand the specific effects of heavy metal contamination on the complete degradation pathway of fluorene, including the fate of this compound.

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